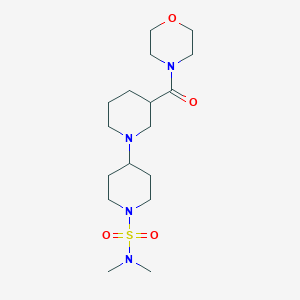
4-(cycloheptylamino)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(cycloheptylamino)cyclohexanol, also known as CHA, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of cyclohexanol derivatives and has a unique structure that makes it interesting for research purposes.
Wissenschaftliche Forschungsanwendungen
4-(cycloheptylamino)cyclohexanol has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and biochemistry. It has been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. 4-(cycloheptylamino)cyclohexanol has also been investigated for its potential use as a drug delivery system and as a tool for studying the structure and function of biological membranes.
Wirkmechanismus
The exact mechanism of action of 4-(cycloheptylamino)cyclohexanol is not fully understood, but it is believed to act on multiple targets in the nervous system. It has been shown to modulate the activity of several neurotransmitter systems, including the GABAergic, glutamatergic, and serotonergic systems. 4-(cycloheptylamino)cyclohexanol has also been shown to interact with ion channels, such as the NMDA receptor, and to inhibit the activity of enzymes involved in the synthesis and degradation of neurotransmitters.
Biochemical and Physiological Effects
4-(cycloheptylamino)cyclohexanol has been shown to have a wide range of biochemical and physiological effects in various animal models. It has been shown to reduce pain and inflammation in models of acute and chronic pain, to reduce anxiety and depression-like behaviors in models of anxiety and depression, and to improve cognitive function in models of cognitive impairment. 4-(cycloheptylamino)cyclohexanol has also been shown to have antioxidant and neuroprotective effects, which may be relevant for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(cycloheptylamino)cyclohexanol in lab experiments is its unique structure, which allows it to interact with multiple targets in the nervous system. It is also relatively easy to synthesize and purify, making it a convenient tool for studying the structure and function of biological membranes. However, 4-(cycloheptylamino)cyclohexanol has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-(cycloheptylamino)cyclohexanol. One area of interest is the development of more potent and selective analogs of 4-(cycloheptylamino)cyclohexanol that could be used as therapeutic agents. Another area of interest is the use of 4-(cycloheptylamino)cyclohexanol as a tool for studying the structure and function of biological membranes, particularly in the context of drug delivery systems. Further studies are also needed to elucidate the exact mechanism of action of 4-(cycloheptylamino)cyclohexanol and to investigate its potential use for the treatment of neurodegenerative diseases.
Conclusion
In conclusion, 4-(cycloheptylamino)cyclohexanol is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a unique structure that allows it to interact with multiple targets in the nervous system, and it has been shown to have a wide range of biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 4-(cycloheptylamino)cyclohexanol and to investigate its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of 4-(cycloheptylamino)cyclohexanol involves the reaction of cyclohexanone with cycloheptylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 4-(cycloheptylamino)cyclohexanol as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
4-(cycloheptylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c15-13-9-7-12(8-10-13)14-11-5-3-1-2-4-6-11/h11-15H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVHXSZPLWCRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cycloheptylamino)cyclohexan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5303612.png)
![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5303625.png)
![N-(2,3-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5303631.png)
![N-{3-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5303634.png)


![methyl 6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidine-4-carboxylate](/img/structure/B5303643.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)

![5-{3-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5303669.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)

![N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5303692.png)
![2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5303694.png)